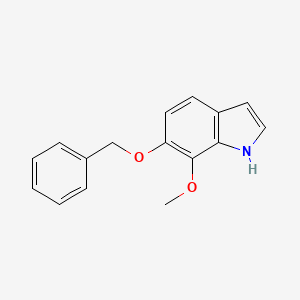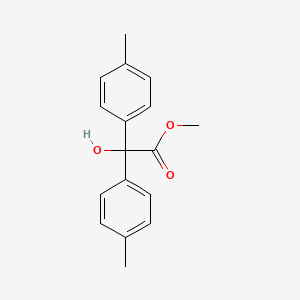
Methyl 2-hydroxy-2,2-di-p-tolylacetate
Übersicht
Beschreibung
Methyl 2-hydroxy-2,2-di-p-tolylacetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound, specifically, is derived from di-p-tolylhydroxyacetic acid and methanol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of di-p-tolylhydroxyacetic acid methyl ester typically involves the esterification of di-p-tolylhydroxyacetic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used include sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of di-p-tolylhydroxyacetic acid methyl ester may involve continuous flow reactors to optimize the reaction conditions and increase yield. The process involves the same esterification reaction but on a larger scale, with careful control of temperature, pressure, and catalyst concentration to ensure high efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-hydroxy-2,2-di-p-tolylacetate can undergo several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to di-p-tolylhydroxyacetic acid and methanol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and methanol.
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Transesterification: Catalysts like sodium methoxide or sulfuric acid are used, with the reaction carried out under reflux.
Major Products Formed
Hydrolysis: Di-p-tolylhydroxyacetic acid and methanol.
Reduction: Di-p-tolylhydroxyacetic alcohol.
Transesterification: A different ester and methanol.
Wissenschaftliche Forschungsanwendungen
Methyl 2-hydroxy-2,2-di-p-tolylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of fragrances, flavoring agents, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of di-p-tolylhydroxyacetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active di-p-tolylhydroxyacetic acid, which can then interact with its target. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-hydroxy-2,2-di-p-tolylacetate can be compared with other esters like:
Methyl acetate: A simple ester with similar chemical properties but different applications.
Ethyl acetate: Another common ester used as a solvent and in flavorings.
Methyl butyrate: Known for its fruity odor and used in perfumes and flavorings.
Uniqueness
What sets di-p-tolylhydroxyacetic acid methyl ester apart is its specific structure, which imparts unique chemical and physical properties, making it suitable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C17H18O3 |
|---|---|
Molekulargewicht |
270.32 g/mol |
IUPAC-Name |
methyl 2-hydroxy-2,2-bis(4-methylphenyl)acetate |
InChI |
InChI=1S/C17H18O3/c1-12-4-8-14(9-5-12)17(19,16(18)20-3)15-10-6-13(2)7-11-15/h4-11,19H,1-3H3 |
InChI-Schlüssel |
INZXAUFHEMBBLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)OC)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

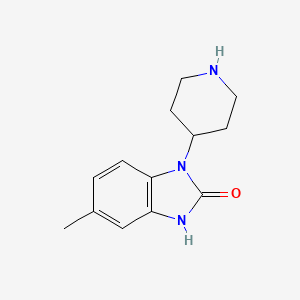

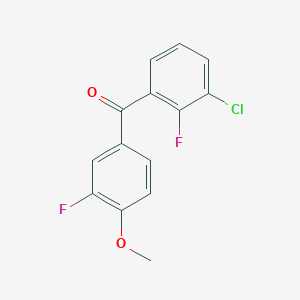
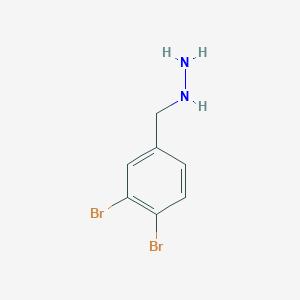
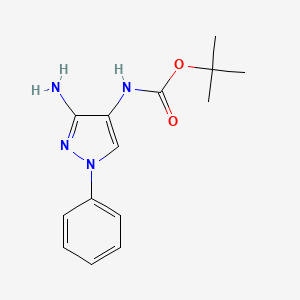

![Benzenamine,4-[(6-chloro-3-methyl-1h-pyrrolo[2,3-b]pyridin-4-yl)oxy]-3-fluoro-](/img/structure/B8554198.png)
![4-{-4-[4-(1H-Pyrazol-4-yl)-phenyl]-piperidin-4-yl}-benzonitrile](/img/structure/B8554200.png)
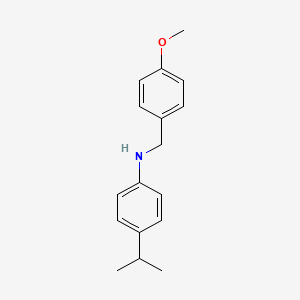
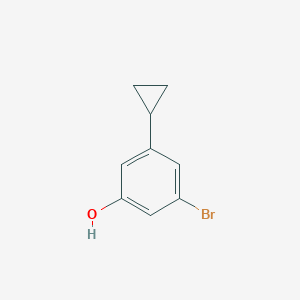
![propan-2-yl 4-[4-(2-fluoro-4-methylsulfonylphenoxy)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B8554226.png)
![1-Methoxy-1-methyl-1,3-dihydrofuro[3,4-b]quinoxaline 4,9-dioxide](/img/structure/B8554230.png)
![Benzeneacetic acid, 2-[(3-chloro-4-fluorophenyl)thio]-](/img/structure/B8554252.png)
